molecular formula C9H15NO7 B14260634 (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid CAS No. 208706-76-7

(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid

Cat. No.: B14260634
CAS No.: 208706-76-7
M. Wt: 249.22 g/mol
InChI Key: SFDALOJFSUTSMA-WHFBIAKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of 3-hydroxy-L-aspartic acid. This compound is often used in peptide synthesis and other organic chemistry applications due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid typically involves the protection of the amino group of 3-hydroxy-L-aspartic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency, versatility, and sustainability of the process . These systems allow for better control over reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: NaBH4 in methanol at room temperature.

    Substitution: SOCl2 in dichloromethane at room temperature.

Major Products Formed

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the corresponding chloride.

Scientific Research Applications

(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

    (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-D-aspartic acid: The D-isomer of the compound.

    (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-glutamic acid: A similar compound with an additional methylene group in the side chain.

    (3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-alanine: A similar compound with a shorter side chain.

Uniqueness

(3S)-N-(tert-Butoxycarbonyl)-3-hydroxy-L-aspartic acid is unique due to its specific stereochemistry and the presence of both a hydroxyl and a Boc-protected amino group. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.

Properties

CAS No.

208706-76-7

Molecular Formula

C9H15NO7

Molecular Weight

249.22 g/mol

IUPAC Name

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid

InChI

InChI=1S/C9H15NO7/c1-9(2,3)17-8(16)10-4(6(12)13)5(11)7(14)15/h4-5,11H,1-3H3,(H,10,16)(H,12,13)(H,14,15)/t4-,5-/m0/s1

InChI Key

SFDALOJFSUTSMA-WHFBIAKZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]([C@@H](C(=O)O)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(C(C(=O)O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.